3-Methoxy-2-methyl-6-(methylthio)pyridine
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Overview
Description
3-Methoxy-2-methyl-6-(methylthio)pyridine is a substituted pyridine compound with the molecular formula C8H11NOS It is characterized by the presence of a methoxy group, a methyl group, and a methylthio group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-6-(methylthio)pyridine can be achieved through several methods. One common approach involves the ortho lithiation of 3-methoxypyridine using mesityllithium as the metalating base
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-6-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as peroxodisulphate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Peroxodisulphate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-Methoxy-2-methyl-6-(methylthio)pyridine has several scientific research applications, including:
Chemistry: It is used as a catalyst in addition reactions involving acetylenic esters.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-6-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. Its effects are mediated through interactions with functional groups on other molecules, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypyridine: A simpler analog with only a methoxy group attached to the pyridine ring.
2-Methoxypyridine: Another analog with the methoxy group at a different position on the pyridine ring.
6-Methoxy-3-pyridinecarboxaldehyde: A related compound with an aldehyde group in addition to the methoxy group.
Uniqueness
3-Methoxy-2-methyl-6-(methylthio)pyridine is unique due to the presence of both a methylthio group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-methoxy-2-methyl-6-methylsulfanylpyridine |
InChI |
InChI=1S/C8H11NOS/c1-6-7(10-2)4-5-8(9-6)11-3/h4-5H,1-3H3 |
InChI Key |
KGJKLZTYZVQSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC)OC |
Origin of Product |
United States |
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